molecular formula C19H20Cl2N2O4S B2422753 4-chlorobenzyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate CAS No. 478047-71-1

4-chlorobenzyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate

Cat. No.: B2422753
CAS No.: 478047-71-1
M. Wt: 443.34
InChI Key: MKGVAPZYVNFXIJ-UHFFFAOYSA-N
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Description

4-chlorobenzyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a 4-chlorobenzyl group, a 4-chlorophenylsulfonyl group, and a piperidinyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chlorobenzyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate typically involves multiple steps. One common method starts with the reaction of 4-chlorobenzyl chloride with piperidine to form 4-chlorobenzyl piperidine. This intermediate is then reacted with 4-chlorophenylsulfonyl chloride in the presence of a base, such as triethylamine, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chlorobenzyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the chlorobenzyl position.

Scientific Research Applications

4-chlorobenzyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-chlorobenzyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-chlorobenzyl chloride
  • 4-chlorophenylsulfonyl chloride
  • 4-chlorobenzyl piperidine

Uniqueness

4-chlorobenzyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

(4-chlorophenyl)methyl N-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N2O4S/c20-15-3-1-14(2-4-15)13-27-19(24)22-17-9-11-23(12-10-17)28(25,26)18-7-5-16(21)6-8-18/h1-8,17H,9-13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKGVAPZYVNFXIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)OCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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